![molecular formula C31H26N2O3S B302495 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302495.png)
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
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Overview
Description
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments include its high potency and specificity for certain biological targets. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its interactions with different biological targets. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,5-dimethoxybenzaldehyde and cinnamaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then purified using column chromatography.
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antimicrobial activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for protein binding studies.
properties
Product Name |
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
---|---|
Molecular Formula |
C31H26N2O3S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(E)-3-phenylprop-2-enylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H26N2O3S/c1-35-22-16-18-26(36-2)25(19-22)29-24-17-15-21-12-6-7-13-23(21)28(24)32-31-33(29)30(34)27(37-31)14-8-11-20-9-4-3-5-10-20/h3-14,16,18-19,29H,15,17H2,1-2H3/b11-8+,27-14- |
InChI Key |
ULQFDTUREDUVLP-CRWDBNRQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C=C/C6=CC=CC=C6)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
Origin of Product |
United States |
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